An In-depth Technical Guide to 1-Methylpiperidin-4-ol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Methylpiperidin-4-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-methylpiperidin-4-ol, a key building block in the synthesis of a wide range of pharmaceutical compounds. This document includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its synthetic pathways and chemical reactivity.
Chemical Properties and Structural Data
1-Methylpiperidin-4-ol, also known as N-methyl-4-piperidinol, is a heterocyclic organic compound featuring a piperidine (B6355638) ring substituted with a methyl group at the nitrogen atom and a hydroxyl group at the 4-position.[1] Its bifunctional nature, possessing both a tertiary amine and a secondary alcohol, makes it a versatile intermediate in organic synthesis.[2]
Quantitative Data Summary
The key physicochemical properties of 1-methylpiperidin-4-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Melting Point | 29-31 °C (lit.) | N/A |
| Boiling Point | 200 °C (lit.) | N/A |
| Density | 0.98 g/mL at 20 °C (lit.) | N/A |
| Solubility | Miscible in water | N/A |
| IUPAC Name | 1-methylpiperidin-4-ol | [3] |
| SMILES | CN1CCC(CC1)O | [3] |
| InChI Key | BAUWRHPMUVYFOD-UHFFFAOYSA-N | [3] |
Chemical Structure
The structure of 1-methylpiperidin-4-ol consists of a saturated six-membered heterocycle containing a nitrogen atom. A methyl group is attached to the nitrogen (position 1), and a hydroxyl group is attached to the carbon at position 4.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 1-methylpiperidin-4-ol are provided below. These protocols are based on established chemical transformations and analytical techniques for similar compounds.
Synthesis of 1-Methylpiperidin-4-ol
3.1.1. Reduction of 1-Methyl-4-piperidone (B142233) using Sodium Borohydride (B1222165)
This protocol describes the synthesis of 1-methylpiperidin-4-ol via the reduction of the corresponding ketone, 1-methyl-4-piperidone.
-
Materials:
-
1-Methyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone in methanol (approximately 10 mL of methanol per gram of piperidone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. A typical molar ratio is 1.5 to 2 equivalents of NaBH₄ per equivalent of the ketone.[4]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-methylpiperidin-4-ol.
-
The crude product can be further purified by vacuum distillation or column chromatography.[5]
-
3.1.2. Methylation of 4-Hydroxypiperidine (B117109) via Eschweiler-Clarke Reaction
This method involves the N-methylation of 4-hydroxypiperidine using formic acid and formaldehyde (B43269).
-
Materials:
-
4-Hydroxypiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxypiperidine, an excess of formaldehyde solution, and an excess of formic acid.[6]
-
Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases.[6]
-
Cool the reaction mixture to room temperature.
-
Make the solution basic by the careful addition of a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate.
-
Filter and concentrate the solution to obtain 1-methylpiperidin-4-ol.
-
Purify the product by distillation.
-
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the parameters for the analysis of 1-methylpiperidin-4-ol using GC-MS.
-
Sample Preparation:
-
Prepare a stock solution of 1-methylpiperidin-4-ol in a suitable solvent such as methanol or dichloromethane (B109758) at a concentration of 1 mg/mL.[7]
-
Prepare working standards by serial dilution of the stock solution.[8]
-
-
Instrumental Parameters: [7]
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for the ¹H and ¹³C NMR analysis of 1-methylpiperidin-4-ol.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-methylpiperidin-4-ol in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
-
¹H NMR Spectroscopy (500 MHz):
-
Acquire a standard proton NMR spectrum. Expected signals include those for the methyl group protons, the methylene (B1212753) protons of the piperidine ring, the methine proton at the hydroxyl-bearing carbon, and the hydroxyl proton.[9]
-
-
¹³C NMR Spectroscopy (125 MHz):
-
Acquire a standard carbon-13 NMR spectrum. Expected signals include those for the methyl carbon, the methylene carbons of the piperidine ring, and the carbon atom bearing the hydroxyl group.[9]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
-
Mandatory Visualizations
Synthetic Pathways and Chemical Reactivity of 1-Methylpiperidin-4-ol
The following diagram illustrates the key synthetic routes to 1-methylpiperidin-4-ol and its subsequent chemical transformations.
Caption: Synthetic routes to and reactivity of 1-Methylpiperidin-4-ol.
Experimental Workflow for GC-MS Analysis
This diagram outlines the typical workflow for the analysis of 1-methylpiperidin-4-ol using Gas Chromatography-Mass Spectrometry.
Caption: Workflow for the GC-MS analysis of 1-Methylpiperidin-4-ol.
Conclusion
1-Methylpiperidin-4-ol is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors.[2] This guide provides essential technical information, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and clear visualizations of its chemical pathways. The provided methodologies and data are intended to support researchers and drug development professionals in their work with this important compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]


